6-Fluoropyridazine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyridazine-3-sulfonyl chloride, with the chemical formula C₅H₃ClFNO₂S, is a synthetic compound . It belongs to the class of sulfonyl chlorides and contains a fluorine atom on the pyridazine ring. This compound is used in various scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 6-fluoropyridazine-3-sulfonyl chloride involves introducing a sulfonyl chloride group onto the pyridazine ring. While specific methods may vary, a common approach is the reaction of 6-fluoropyridazine with a suitable sulfonyl chloride reagent.
Reaction Conditions::Reagents: 6-fluoropyridazine, sulfonyl chloride
Conditions: Typically carried out under anhydrous conditions, often using a solvent like dichloromethane or acetonitrile.
Catalyst: Lewis acids (such as AlCl₃) may be employed to facilitate the reaction.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Analyse Chemischer Reaktionen
6-Fluoropyridazine-3-sulfonyl chloride can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., NBS).
Major Products: The specific products depend on the reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
6-Fluoropyridazine-3-sulfonyl chloride finds applications in:
Medicinal Chemistry: As a building block for designing bioactive molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials for specific properties.
Wirkmechanismus
The exact mechanism of action for this compound varies based on its application. It may act as a reactive intermediate, participate in covalent bonding, or influence biological processes.
Vergleich Mit ähnlichen Verbindungen
While 6-fluoropyridazine-3-sulfonyl chloride is unique due to its fluorine substitution, similar compounds include 6-bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) and related derivatives . These compounds share structural features but differ in substituents.
Remember that further research and specific studies are essential to fully explore the compound’s potential and applications
Eigenschaften
Molekularformel |
C4H2ClFN2O2S |
---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
6-fluoropyridazine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-2-1-3(6)7-8-4/h1-2H |
InChI-Schlüssel |
VTJYNZHMBCUNPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.